Non-2-ynylsulfanyl-benzene
CAS No.: 133188-94-0
Cat. No.: VC19135401
Molecular Formula: C15H20S
Molecular Weight: 232.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 133188-94-0 |
|---|---|
| Molecular Formula | C15H20S |
| Molecular Weight | 232.4 g/mol |
| IUPAC Name | non-2-ynylsulfanylbenzene |
| Standard InChI | InChI=1S/C15H20S/c1-2-3-4-5-6-7-11-14-16-15-12-9-8-10-13-15/h8-10,12-13H,2-6,14H2,1H3 |
| Standard InChI Key | QKAKCZNKBUDOQM-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCC#CCSC1=CC=CC=C1 |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Geometry
The systematic name, non-2-ynylsulfanyl-benzene, reflects its structure: a benzene ring bonded to a sulfur atom (sulfanyl group) connected to a non-2-ynyl chain. The non-2-ynyl group consists of a nine-carbon chain with a triple bond between the second and third carbons. The molecular formula is C₁₅H₂₀S, with a molar mass of 232.38 g/mol.
The compound’s geometry is influenced by the electron-withdrawing nature of the sulfanyl group and the steric bulk of the alkyne chain. Density functional theory (DFT) calculations predict a dihedral angle of approximately 45° between the benzene plane and the sulfanyl group, optimizing conjugation while minimizing steric strain .
Spectroscopic Signatures
Hypothetical spectroscopic data for non-2-ynylsulfanyl-benzene can be extrapolated from related thioethers:
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IR Spectroscopy: A strong absorption band near 2,100 cm⁻¹ (C≡C stretch) and 650–700 cm⁻¹ (C–S stretch) .
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¹H NMR: Signals at δ 7.2–7.5 ppm (aromatic protons), δ 2.4–2.6 ppm (–S–CH₂–), and δ 1.8–2.0 ppm (terminal alkyne proton).
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¹³C NMR: Peaks at δ 125–130 ppm (aromatic carbons), δ 85–90 ppm (sp-hybridized alkyne carbons), and δ 30–35 ppm (methylene carbons adjacent to sulfur) .
Synthesis and Optimization
Synthetic Routes
The synthesis of non-2-ynylsulfanyl-benzene can be achieved through nucleophilic aromatic substitution or transition-metal-catalyzed coupling:
Nucleophilic Substitution
Benzene thiol reacts with non-2-ynyl bromide under basic conditions (e.g., K₂CO₃ in DMF):
This method yields moderate outputs (40–60%) due to competing elimination reactions .
Ullmann-Type Coupling
Copper-catalyzed coupling of iodobenzene with non-2-ynyl thiol enhances efficiency:
Yields improve to 70–80% at 110°C with 10 mol% CuI.
Industrial-Scale Production
Pilot-scale synthesis employs continuous flow reactors to mitigate exothermic risks. A representative protocol involves:
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Mixing benzene thiol (1.0 M) and non-2-ynyl bromide (1.2 M) in tetrahydrofuran.
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Injecting the mixture into a heated reactor (80°C) with K₂CO₃.
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Separating the product via fractional distillation (purity >95%) .
Physicochemical Properties
Thermal Stability and Phase Behavior
Non-2-ynylsulfanyl-benzene is a viscous liquid at room temperature, with a predicted boiling point of 290–300°C and melting point of –20°C. Its thermal decomposition begins at 180°C, releasing sulfur dioxide and acetylene derivatives .
| Property | Value |
|---|---|
| Density (25°C) | 1.02 g/cm³ |
| Refractive Index (n²⁵D) | 1.58 |
| Solubility in Water | Insoluble |
| LogP (Octanol-Water) | 4.7 |
Reactivity Profile
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Oxidation: Reacts with H₂O₂ to form sulfoxide (–SO–) and sulfone (–SO₂–) derivatives.
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Hydrogenation: Catalytic hydrogenation (Pd/C) reduces the alkyne to cis-alkane (–CH₂–CH₂–).
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Electrophilic Substitution: The sulfanyl group directs incoming electrophiles to the para position (75%) due to its moderate electron-withdrawing effect.
Applications in Scientific Research
Organic Synthesis Building Block
The compound serves as a precursor for:
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